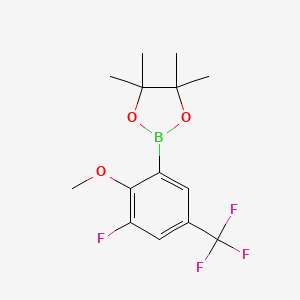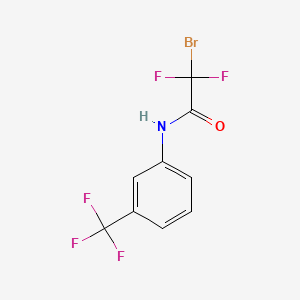
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound with the molecular formula C9H7BrF3NO. It is known for its unique structure, which includes bromine, fluorine, and trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2,2-difluoroacetamide with bromine and 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and modulation of gene expression.
類似化合物との比較
Similar Compounds
- 2-Bromo-2,2-difluoro-N-phenylacetamide
- 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide
- Ethyl bromodifluoroacetate
Uniqueness
2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various research applications. Additionally, the trifluoromethyl group increases the compound’s lipophilicity, which can improve its ability to interact with biological membranes and targets.
特性
分子式 |
C9H5BrF5NO |
|---|---|
分子量 |
318.04 g/mol |
IUPAC名 |
2-bromo-2,2-difluoro-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H5BrF5NO/c10-8(11,12)7(17)16-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,16,17) |
InChIキー |
RVRIJJKABKYWAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
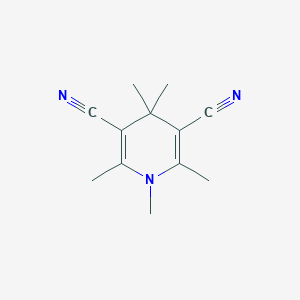
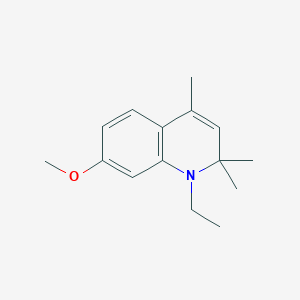
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
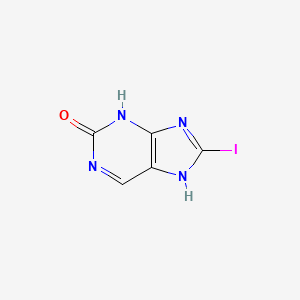
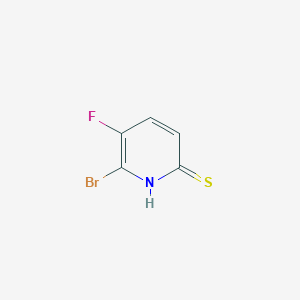
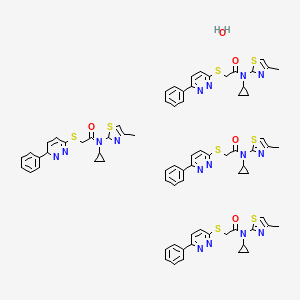
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
